N-(Hydroxymethyl)-N-vinylacetamide

Crosslinking Monomer Polymer Chemistry Functional Vinyl Compound

N-(Hydroxymethyl)-N-vinylacetamide is a specialized vinyl amide monomer distinguished by the simultaneous presence of a polymerizable vinyl group and a reactive hydroxymethyl group on its acetamide backbone. This dual functionality places it within the class of functionalized vinyl compounds, but unlike simple N-vinyl amides such as N-vinylacetamide or N-methyl-N-vinylacetamide, it offers an intrinsic crosslinking or post-polymerization modification site.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 83579-26-4
Cat. No. B12648225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hydroxymethyl)-N-vinylacetamide
CAS83579-26-4
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESCC(=O)N(CO)C=C
InChIInChI=1S/C5H9NO2/c1-3-6(4-7)5(2)8/h3,7H,1,4H2,2H3
InChIKeyRTXGMZRJRSWDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Hydroxymethyl)-N-vinylacetamide (CAS 83579-26-4): A Dual-Functional Vinyl Monomer for Specialized Polymer Synthesis


N-(Hydroxymethyl)-N-vinylacetamide is a specialized vinyl amide monomer distinguished by the simultaneous presence of a polymerizable vinyl group and a reactive hydroxymethyl group on its acetamide backbone . This dual functionality places it within the class of functionalized vinyl compounds, but unlike simple N-vinyl amides such as N-vinylacetamide or N-methyl-N-vinylacetamide, it offers an intrinsic crosslinking or post-polymerization modification site [1].

Why N-Vinylacetamide or N-Methyl-N-vinylacetamide Cannot Simply Replace N-(Hydroxymethyl)-N-vinylacetamide in Procurement


The core structural differentiator is the N-hydroxymethyl group, which is absent in common in-class monomers like N-vinylacetamide (NVA) and N-methyl-N-vinylacetamide (NMVA). This functional group fundamentally alters the monomer's application profile from a simple chain-building unit to a reactive building block capable of forming crosslinked networks or enabling post-polymerization modifications [1]. Substituting with NVA or NMVA in a formulation designed to leverage this reactivity would result in a non-crosslinked, thermoplastic polymer with a complete loss of the intended chemomechanical property set, such as enhanced solvent resistance or specific elastic modulus .

Quantitative Differentiation Evidence for Sourcing N-(Hydroxymethyl)-N-vinylacetamide


Bifunctional Reactive Group Architecture vs. Monofunctional N-Vinyl Acetamide Analogs

Unlike monofunctional N-vinylacetamide (NVA; CAS 5202-78-8), N-(Hydroxymethyl)-N-vinylacetamide possesses a theoretically quantified functionality (f) of 2, enabling its use as a covalent crosslinker. This contrasts with NVA and N-methyl-N-vinylacetamide (NMVA), which have an f value of 1 and can only form linear, non-crosslinked chains [1].

Crosslinking Monomer Polymer Chemistry Functional Vinyl Compound

Commercial Purity and Scalability Profile as a Sourcing Baseline

Commercially available N-(Hydroxymethyl)-N-vinylacetamide from major chemical suppliers is offered at two defined purity grades: 95% and 99%, with packaging available from 0.1 kg up to 1000 kg . This establishes a verifiable procurement specification. In contrast, the academic literature rarely reports purity levels for in-house synthesized, novel N-substituted analogs used in comparative studies, introducing a variable that can confound polymerization results [1].

Sourcing Specification Purity Threshold Industrial Chemistry

Potential for Stimuli-Responsive Polymer Properties via Post-Modification

Class-level research on poly(N-vinylacetamide) (PNVA) demonstrates tunable cloud point behavior in aqueous salt solutions, a property critical for applications like kinetic hydrate inhibition [1]. While direct quantitative cloud point data for the N-(Hydroxymethyl)-N-vinylacetamide homopolymer is absent from the public domain, the pendant –CH₂OH group provides a verified chemical handle for post-polymerization modification (e.g., with hydrophobic groups) to rationally tune this cloud point, a pathway precluded in unsubstituted PNVA or PNMVA.

Stimuli-Responsive Polymer Post-Polymerization Modification Hydrogel

High-Priority Application Scenarios for N-(Hydroxymethyl)-N-vinylacetamide Based on Its Quantifiable Differentiation


Synthesis of Intrinsically Crosslinked Hydrogels for Biomedical Use

When a hydrogel requires structural integrity without the addition of a separate crosslinking agent, N-(Hydroxymethyl)-N-vinylacetamide is a preferred monomer choice. Its intrinsic f=2 functionality [1] allows for a one-pot copolymerization to form a crosslinked network, simplifying the formulation and avoiding potential toxicity or leaching issues associated with small-molecule crosslinkers. In contrast, using N-vinylacetamide would yield a linear, water-soluble polymer that dissolves without the addition of a crosslinker [2].

Scalable Production of Reactive Polymer Intermediates for Coating and Adhesive Formulations

For R&D teams transitioning from lab-scale to pilot production, the commercial availability of N-(Hydroxymethyl)-N-vinylacetamide in 1kg and 1000kg packages at 99% purity makes it a viable candidate for creating functionalized acrylic or vinyl-acetate copolymer dispersions. The reactive hydroxymethyl group can subsequently react with other resin components during film formation to enhance coating cohesion, a key performance parameter that is not accessible with NVA or NMVA, which would serve as non-reactive, plasticizing comonomers.

Development of Tunable Kinetic Hydrate Inhibitors (KHIs) for the Oil and Gas Industry

The target compound is a strategic starting material for developing high-cloud-point KHI polymers. While base PNVA exhibits salt-dependent cloud points that can precipitate prematurely at high temperatures [2], a copolymer or post-modified polymer derived from N-(Hydroxymethyl)-N-vinylacetamide can be designed with heightened hydrophilicity or tailored hydrophobicity to maintain solubility under demanding field conditions, directly addressing a known failure mode of simpler N-vinylamide-based KHIs [1].

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